molecular formula C9H8BrCl2NO B2946466 N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide CAS No. 2019378-41-5

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide

Cat. No.: B2946466
CAS No.: 2019378-41-5
M. Wt: 296.97
InChI Key: ULULWNDVNYPOCZ-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a chloroacetamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-5-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

    Large-scale reactors: To handle bulk quantities

    Continuous monitoring: For temperature, pH, and reaction progress

    Purification steps: Including recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: Due to the presence of halogens

    Oxidation and reduction: Involving the phenyl ring and amide group

    Hydrolysis: Leading to the formation of corresponding acids and amines

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

Major Products

    Nucleophilic substitution: Formation of substituted amides or phenols

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines or alcohols

Scientific Research Applications

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules

    Biology: For studying enzyme inhibition and protein interactions

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include:

    Signal transduction pathways: Affecting cellular responses

    Metabolic pathways: Inhibiting key enzymes involved in metabolism

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
  • 4-Bromo-5-chloro-2-methylphenylisothiocyanate

Uniqueness

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

N-(4-bromo-5-chloro-2-methylphenyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c1-5-2-6(10)7(12)3-8(5)13-9(14)4-11/h2-3H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULWNDVNYPOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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